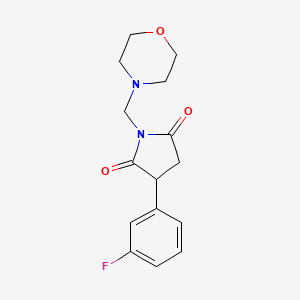
2-Norbornanemethanol, alpha,3,3-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Norbornanemethanol, alpha,3,3-trimethyl- is a chemical compound with the molecular formula C11H20O. It is known for its unique structure, which includes a norbornane ring system with a methanol group and three methyl groups attached. This compound is often used in the fragrance industry due to its pleasant scent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Norbornanemethanol, alpha,3,3-trimethyl- is typically synthesized from cyclopentadiene and ethyl ketone.
Industrial Production Methods: The industrial production of 2-Norbornanemethanol, alpha,3,3-trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and catalysts to ensure efficient and high-yield production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Norbornanemethanol, alpha,3,3-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methanol group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms into the molecule.
Major Products Formed:
- Oxidation of the methanol group results in the formation of a carboxylic acid.
- Reduction leads to the formation of the corresponding alcohol.
- Substitution reactions can introduce various functional groups, such as halogens, into the molecule .
Aplicaciones Científicas De Investigación
2-Norbornanemethanol, alpha,3,3-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of 2-Norbornanemethanol, alpha,3,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target receptor and the pathway involved .
Comparación Con Compuestos Similares
2-Norbornanemethanol: Lacks the three methyl groups, making it less hydrophobic and altering its reactivity.
2-Norbornanone: Contains a ketone group instead of a methanol group, leading to different chemical properties and reactivity.
2-Norbornane, alpha,3,3-trimethyl-: Lacks the methanol group, affecting its solubility and chemical behavior.
Uniqueness: 2-Norbornanemethanol, alpha,3,3-trimethyl- is unique due to its combination of a norbornane ring system with a methanol group and three methyl groups. This unique structure imparts specific chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
66062-78-0 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethanol |
InChI |
InChI=1S/C11H20O/c1-7(12)10-8-4-5-9(6-8)11(10,2)3/h7-10,12H,4-6H2,1-3H3 |
Clave InChI |
DLLWYTGUPJUVGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1C2CCC(C2)C1(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



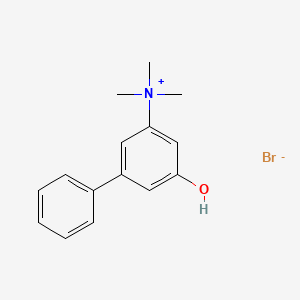
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
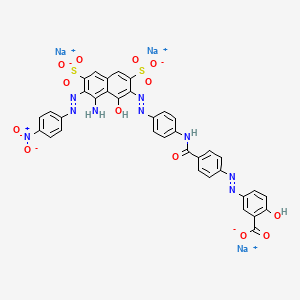
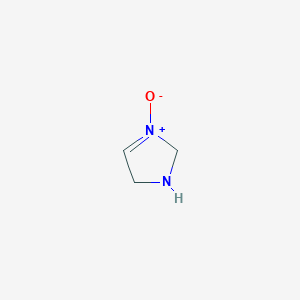
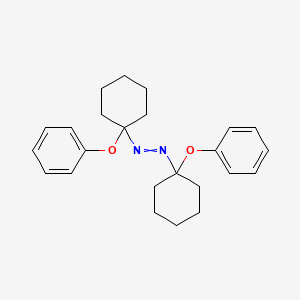
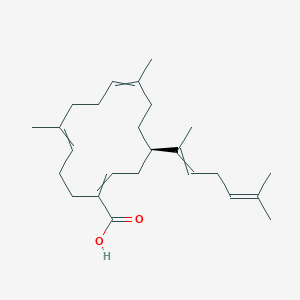


![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)

![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)
